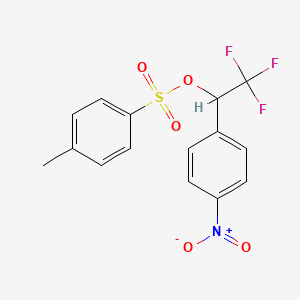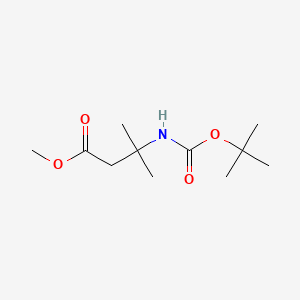
MURINE CMV PP 89 (168-176)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murine CMV PP 89 (168-176) is a peptide fragment derived from the murine cytomegalovirus (CMV) protein pp89. This peptide is recognized by CD8+ T lymphocytes and is presented by the H-2 Ld molecule. It plays a crucial role in the immune response against murine CMV infections and has been employed in vaccine development .
Preparation Methods
Murine CMV PP 89 (168-176) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Murine CMV PP 89 (168-176) is Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu . The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Chemical Reactions Analysis
Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .
Scientific Research Applications
Murine CMV PP 89 (168-176) has several scientific research applications:
Immunology: It is used to study the immune response to CMV infections in mice.
Vaccine Development: The peptide has been employed in the development of vaccines against murine CMV.
Pharmaceutical Testing: High-purity Murine CMV PP 89 (168-176) is used as a reference standard in pharmaceutical testing.
Mechanism of Action
Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .
Comparison with Similar Compounds
Murine CMV PP 89 (168-176) can be compared with other immunodominant peptides derived from viral proteins. Similar compounds include:
Human CMV pp65 (495-503): A peptide derived from the human cytomegalovirus protein pp65, recognized by CD8+ T cells in humans.
Epstein-Barr Virus (EBV) BMLF1 (280-288): A peptide derived from the EBV protein BMLF1, recognized by CD8+ T cells in humans.
Murine CMV PP 89 (168-176) is unique in its specific recognition by CD8+ T cells in mice and its role in murine CMV infections .
Properties
CAS No. |
127902-44-7 |
|---|---|
Molecular Formula |
C53H74N12O13S |
Molecular Weight |
1119.306 |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI Key |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)










